molecular formula C15H16ClN3O2 B13880143 Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester CAS No. 1314390-35-6

Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B13880143
CAS No.: 1314390-35-6
M. Wt: 305.76 g/mol
InChI Key: IDSUIBQRMTWQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a pyrimidinyl group. Its molecular formula is C15H18ClN3O2, and it is often used in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-chlorophenyl)pyrimidine-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidinyl carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine: In medicine, tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate is being investigated for its potential therapeutic effects. It has been studied for its anti-cancer properties and its ability to inhibit tumor growth and metastasis .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl (2-chloropyrimidin-5-yl)carbamate
  • tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate
  • tert-Butyl carbamate

Comparison: tert-Butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate is unique due to the presence of both the chlorophenyl and pyrimidinyl groups. This combination imparts distinct chemical and biological properties to the compound, making it more versatile in various applications compared to its similar counterparts. For instance, the presence of the chlorophenyl group enhances its potential as an anti-cancer agent, while the pyrimidinyl group contributes to its stability and reactivity .

Properties

CAS No.

1314390-35-6

Molecular Formula

C15H16ClN3O2

Molecular Weight

305.76 g/mol

IUPAC Name

tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate

InChI

InChI=1S/C15H16ClN3O2/c1-15(2,3)21-14(20)19-12-8-17-13(18-9-12)10-5-4-6-11(16)7-10/h4-9H,1-3H3,(H,19,20)

InChI Key

IDSUIBQRMTWQDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(N=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.